molecular formula C9H8N2O2 B1282817 2-Methyl-3-nitrobenzyl cyanide CAS No. 23876-14-4

2-Methyl-3-nitrobenzyl cyanide

Cat. No. B1282817
Key on ui cas rn: 23876-14-4
M. Wt: 176.17 g/mol
InChI Key: CFNZYZHZLNOYFQ-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

(2-Methyl-3-nitro-phenyl)-acetonitrile (16.6g ) was dissolved in 400 ml of ethyl acetate and 0.83g of 10% palladium on carbon (Degussa type) was added; and the reaction mixture was placed under 50 lb/in2 of hydrogen on the Parr shaker for 4 hr. The catalyst was filtered off; the solvent was evaporated; and the residue was purified by flash chromatography on silica gel eluting with ethyl acetate:hexane (2:3), yielding 11.1 g of (3-amino-2-methyl-phenyl)-acetonitrile as a white solid. ##STR104##
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][C:12]#[N:13].[H][H]>C(OCC)(=O)C.[Pd]>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]([CH2:11][C:12]#[N:13])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC#N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.83 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
and the residue was purified by flash chromatography on silica gel eluting with ethyl acetate:hexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=CC1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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